2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-3-5-10(6-4-9)11-8-18-13(14-11)15-12(16)7-17-2/h3-6,8H,7H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXHTMKGJLHZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-methylphenyl thiazole with methoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the acetamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substitution Patterns
The table below compares the target compound with key analogs:
Key Observations :
- Steric Influence : Bulky substituents like tert-butyl () reduce molecular flexibility, whereas methylphenyl maintains planarity for target engagement .
- Bioprofile : Hydroxy-methoxyphenyl analogs (6a) show COX/LOX inhibition, suggesting the target’s methoxy group may confer similar activity .
Physicochemical Data:
Q & A
Basic: What are the optimized synthetic routes for 2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using 4-(4-methylphenyl)thiazol-2-amine as a precursor.
- Step 2: Acetylation with methoxy-substituted acetamide derivatives under reflux in polar aprotic solvents (e.g., DMF or DCM).
- Optimization: Yield (70–85%) depends on catalyst choice (e.g., triethylamine for deprotonation) and temperature control (60–80°C). Excess chloroacetyl chloride can lead to byproducts, requiring stoichiometric precision .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?
Answer:
- 1H/13C NMR: Confirm methoxy (-OCH₃) and acetamide (-NHCO-) groups. Aromatic protons in the thiazole and 4-methylphenyl rings appear as distinct multiplet clusters (δ 6.8–7.5 ppm).
- IR Spectroscopy: Validate carbonyl (C=O, ~1680 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) stretches.
- Mass Spectrometry (HRMS): Ensure molecular ion ([M+H]+) matches the theoretical mass (±3 ppm).
- Resolution of Contradictions: Conflicting melting points or spectral shifts may arise from polymorphic forms or residual solvents. Recrystallization in ethanol-DMF mixtures improves purity .
Intermediate: How does structural modification of the thiazole or methoxy group affect biological activity in preclinical models?
Answer:
- Thiazole Modifications: Substituting 4-methylphenyl with electron-withdrawing groups (e.g., -Br, -Cl) enhances antiproliferative activity in cancer cell lines (IC₅₀ reduction by 40–60%) but may reduce solubility .
- Methoxy Position: Shifting the methoxy group from the 2- to 4-position on the acetamide backbone alters binding affinity to kinase targets (e.g., EGFR), as shown in docking studies .
- Methodology: SAR studies require in vitro assays (e.g., MTT for cytotoxicity) paired with computational docking (AutoDock Vina) to prioritize analogs .
Intermediate: How can researchers address contradictions in reported biological activities across studies?
Answer:
Contradictions often stem from:
- Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (e.g., apoptosis vs. proliferation). Standardize protocols using CLSI guidelines.
- Purity Discrepancies: Impurities >5% (e.g., unreacted amines) can skew results. Validate purity via HPLC (≥95%) with a C18 column and acetonitrile-water gradient .
- Statistical Power: Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests to confirm significance .
Advanced: What computational strategies predict the binding mode of this compound to biological targets?
Answer:
- Docking Simulations: Use Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., COX-2). The methoxy group often forms hydrogen bonds with catalytic residues (e.g., Arg120), while the thiazole ring engages in π-π stacking .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. RMSD values <2 Å indicate stable binding .
- Validation: Cross-check with experimental mutagenesis data (e.g., alanine scanning) to confirm critical binding residues .
Advanced: How do solvent and pH influence the stability of this compound during long-term storage?
Answer:
- Solvent Choice: Store in anhydrous DMSO at -20°C to prevent hydrolysis. Aqueous buffers (pH >7) accelerate degradation via acetamide bond cleavage.
- pH Stability: Conduct accelerated stability studies (40°C/75% RH) with UPLC monitoring. Half-life decreases from >6 months (pH 5) to <1 week (pH 9) .
- Lyophilization: For aqueous formulations, lyophilize with trehalose (1:1 w/w) to maintain integrity .
Advanced: What in silico and in vitro approaches are used to evaluate metabolic pathways and toxicity?
Answer:
- Metabolite Prediction: Use GLORY or ADMET Predictor to identify likely Phase I metabolites (e.g., demethylation of the methoxy group).
- CYP450 Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates in human liver microsomes. IC₅₀ values >10 µM indicate low risk of drug-drug interactions .
- hERG Assay: Patch-clamp electrophysiology to assess cardiac toxicity risk. Current inhibition <50% at 10 µM is preferable .
Advanced: How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
Answer:
- LogP Optimization: Introduce hydrophilic groups (e.g., -OH, -SO₃H) to reduce LogP from ~3.5 to 2.0, improving aqueous solubility.
- Plasma Protein Binding: Use equilibrium dialysis to measure binding (>90% may limit free drug availability). Modify the thiazole substituents to reduce albumin affinity .
- Bioavailability: Formulate as nanocrystals (100–200 nm) via wet milling to enhance oral absorption in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
